Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate is a complex organic compound with a unique structure that includes a benzodiazole ring, an oxetane ring, and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the Oxetane Ring: The oxetane ring can be introduced via nucleophilic substitution reactions involving oxetane derivatives.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Materials Science: The compound’s properties may be exploited in the creation of advanced materials with specific functionalities, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzodiazole and oxetane rings can influence its binding affinity and specificity, while the chloromethyl group can participate in covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chloromethyl)-1,3-benzodiazole-5-carboxylate: Lacks the oxetane ring, which may affect its reactivity and applications.
Methyl 2-(bromomethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can influence its chemical behavior.
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzoxazole-5-carboxylate: Contains a benzoxazole ring instead of a benzodiazole ring, potentially altering its properties and applications.
Uniqueness
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate is unique due to the combination of its structural features, including the benzodiazole ring, oxetane ring, and chloromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Biological Activity
Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for pharmacology.
Chemical Structure and Properties
The compound has the molecular formula C₁₄H₁₅ClN₂O₃ and a molecular weight of approximately 294.73 g/mol. Its structure includes a benzimidazole core, a chloromethyl group, and an oxetane moiety, which contribute to its chemical reactivity and biological properties. The chloromethyl group allows for nucleophilic substitution reactions, enabling the formation of various derivatives with distinct biological profiles .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as agonists for glucagon-like peptide-1 (GLP-1) receptors. These receptors play a crucial role in glucose metabolism and appetite regulation, suggesting potential applications in treating conditions such as type 2 diabetes and obesity .
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl (S)-2-(chloromethyl)-3-(oxetan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate | Imidazo[4,5-b]pyridine core | GLP-1 receptor agonist |
tert-butyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate | Tert-butyl substituent | Similar receptor activity |
1-(4-Chloro-phenyl)-N-methylethanamine | Phenyl group | Varying pharmacological profiles |
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. For instance, certain analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various pathogens. The structural components of this compound may enhance its antimicrobial efficacy compared to other benzimidazole derivatives .
Case Studies
A study conducted on the efficacy of benzimidazole derivatives highlighted the compound's potential against specific pathogens. In vitro tests demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and norfloxacin. These findings underscore the therapeutic promise of this compound class in infectious disease management .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The chloromethyl group is particularly reactive, allowing for various nucleophilic substitutions that can lead to new derivatives with potentially enhanced biological activities .
Properties
Molecular Formula |
C14H15ClN2O3 |
---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3 |
InChI Key |
SLQIJFSQRNXACV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl |
Origin of Product |
United States |
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